N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-6-5-11(22-3)7-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQXXFGIIXRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate:
Synthesis of the Dioxothiomorpholinyl Intermediate: This step involves the formation of the thiomorpholine ring with keto groups at the 3 and 5 positions.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dioxothiomorpholinyl intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert keto groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., Cl-, Br-) and amines (e.g., NH2-).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while reduction could yield alcohols or amines.
Scientific Research Applications
Research indicates that N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits several promising biological activities:
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Anticancer Activity
- Several studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity towards breast cancer (MCF-7) and lung cancer (A549) cells.
- Case Study : A study investigated the efficacy of related compounds in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
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Antimicrobial Properties
- The compound's thioether linkage suggests potential antimicrobial activity. Preliminary investigations have reported effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Research Findings : Minimum inhibitory concentrations (MICs) for related compounds were reported around 128 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential.
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Neuropharmacological Effects
- The morpholine structure is often associated with neuroactive properties. Initial studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
- Experimental Evidence : In vivo studies have indicated that similar compounds can influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine vs. Morpholinone Derivatives
The target compound’s thiomorpholine ring (with sulfur at position 1) distinguishes it from oxygen-based morpholinone derivatives like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (). Key differences include:
- Metabolic Stability: Sulfur-containing rings may exhibit slower oxidative metabolism compared to morpholinones, which are prone to ring-opening via hydrolysis or oxidation .
Substituent Variations on the Thiomorpholine Ring
A close analog, 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide (), replaces the methyl groups on the thiomorpholine with ethyl groups and substitutes the dimethoxyphenyl with a dimethylphenyl. These changes likely result in:
- Increased Steric Bulk : Ethyl groups may hinder binding to target proteins compared to methyl groups.
Aromatic Ring Modifications
Compared to N-(benzothiazole-2-yl)-2-phenylacetamide (), which features a benzothiazole moiety, the target compound’s dimethoxyphenyl group provides distinct electronic and steric properties:
- Electron-Donating vs. Electron-Withdrawing Effects : Methoxy groups enhance electron density on the aromatic ring, contrasting with benzothiazole’s electron-withdrawing nitrogen and sulfur atoms. This could modulate receptor affinity in applications like herbicidal activity (cf. synthetic auxins in ).
- Solubility : Dimethoxy groups may improve aqueous solubility relative to hydrophobic benzothiazole derivatives .
Functional Group Comparisons
Compounds like N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide () incorporate trifluoromethyl groups, which are strongly electron-withdrawing. In contrast, the target compound’s methoxy groups are electron-donating, suggesting divergent effects on:
- Bioactivity : Trifluoromethyl groups often enhance metabolic stability and binding affinity in drug design, whereas methoxy groups may favor interactions with polar or aromatic residues in target proteins.
- Synthetic Accessibility : The trifluoromethyl group requires specialized fluorination steps, whereas methoxy groups are simpler to introduce .
Research Implications and Gaps
- Its dimethoxyphenyl group may confer selectivity or reduced phytotoxicity compared to chlorinated auxins like 2,4-D .
- Synthetic Challenges : The thiomorpholine core likely requires controlled oxidation steps to install the 3,5-diketone groups, as seen in ’s acetylation protocol. Yields may vary depending on substituent reactivity .
- Therapeutic Potential: The combination of sulfur and methoxy groups merits exploration in drug discovery, particularly for targets requiring balanced lipophilicity and electronic modulation (e.g., kinases, GPCRs).
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a dioxo group and a methoxyphenyl moiety. Its molecular formula is C16H22N2O4S, with a molecular weight of approximately 350.43 g/mol. The presence of the thiomorpholine structure is significant as it may contribute to the compound's biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Several studies have highlighted the anticancer potential of thiomorpholine derivatives. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. These effects are often mediated by the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it was noted that similar derivatives can inhibit chitin synthase in insects, which could lead to applications in pest control . This inhibition can affect the growth and development of target organisms by disrupting their exoskeleton formation.
Case Studies
- Chitin Synthesis Inhibition : A study focused on isoxazole derivatives reported that modifications at the phenyl ring enhanced chitin synthesis inhibition. The introduction of halogens and small alkyl groups at specific positions improved activity while bulky substituents decreased it .
- Anticancer Activity : In vitro studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis .
Data Tables
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Acyl chlorides or activated esters react with the primary amine of the 2,4-dimethoxyphenyl group under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Thiomorpholine ring construction : Alkylation of sulfur-containing precursors with alkyl halides at controlled temperatures (e.g., 0–25°C) . Critical parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature gradients (prevents side reactions), and purification via column chromatography or recrystallization . Yield optimization requires iterative adjustment of stoichiometry and reaction time (e.g., overnight stirring for complete conversion) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Key markers include:
- Aromatic protons (δ 7.16–7.69 ppm for the dimethoxyphenyl group) .
- Thiomorpholine ring protons (δ 2.14–4.90 ppm for methyl and morpholine-CH₂ groups) .
- IR Spectroscopy : Confirm amide C=O stretching (1650–1700 cm⁻¹) and thiomorpholine S=O vibrations (1050–1150 cm⁻¹) .
- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) and fragmentation patterns validate molecular weight and substituent loss .
Advanced Research Questions
Q. How can computational modeling predict biological interactions, and what validation methods are recommended?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (targets for antifungal activity). Prioritize hydrogen bonding between the thiomorpholine S=O group and active-site residues (e.g., Aspergillus fumigatus CYP51) .
- Density Functional Theory (DFT) : Calculate charge distribution to identify electrophilic regions (e.g., the acetamide carbonyl) prone to nucleophilic attack .
- Validation : Cross-check docking results with experimental enzyme inhibition assays (IC₅₀ values) and correlate computed binding energies with bioactivity data .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Metabolic Stability Analysis : Use hepatic microsome assays to identify rapid degradation (e.g., demethylation of methoxy groups) .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Low bioavailability may explain efficacy gaps despite potent in vitro activity .
- Structural Analog Testing : Compare derivatives with modified substituents (e.g., replacing 2,4-dimethoxyphenyl with halogenated aryl groups) to enhance metabolic resistance .
Q. How do structural modifications influence structure-activity relationships (SAR) in antifungal applications?
- Thiomorpholine Modifications : Replacing the 3,5-dioxo group with a thione (C=S) increases lipophilicity, enhancing membrane penetration in Candida spp. .
- Aryl Substitutions : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring improve target affinity by 2–3 fold, as shown in comparative MIC assays .
- Amide Linker Flexibility : Introducing methylene spacers between the acetamide and thiomorpholine reduces conformational rigidity, improving binding to sterol-rich fungal membranes .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?
- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities <0.1% .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to confirm thermal stability (>200°C indicates suitability for long-term storage) .
Q. How can researchers validate target engagement in cellular models?
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and measure binding to recombinant fungal targets in lysates .
- CRISPR-Cas9 Knockout Models : Compare antifungal activity in wild-type vs. CYP51-knockout Aspergillus strains to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
